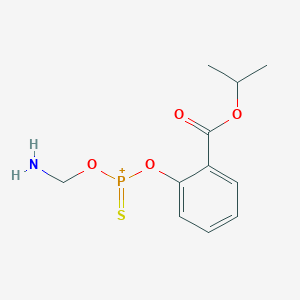
aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium is a complex organic compound with a unique structure that includes aminomethoxy, propan-2-yloxycarbonylphenoxy, and sulfanylidenephosphanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of aminomethoxy compounds with propan-2-yloxycarbonylphenoxy derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced equipment and techniques to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium can be compared with other similar compounds, such as:
Propan-2-yloxycarbonylphenoxy derivatives: These compounds share a similar structural motif and may have comparable chemical properties.
Sulfanylidenephosphanium compounds: These compounds contain the sulfanylidenephosphanium group and may exhibit similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO4PS+ |
|---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
aminomethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C11H15NO4PS/c1-8(2)15-11(13)9-5-3-4-6-10(9)16-17(18)14-7-12/h3-6,8H,7,12H2,1-2H3/q+1 |
InChI Key |
SZGUHDSYCZHNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















